Cas no 2307778-46-5 (Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]-)

Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]-, is a specialized fatty acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 14-position. This modification enhances its utility in peptide synthesis and organic chemistry, where the Boc group serves as a temporary protecting group for amines, enabling selective reactions. The compound’s long hydrocarbon chain (C14) provides lipophilicity, making it suitable for applications requiring hydrophobic interactions or membrane integration. Its stability under neutral conditions and controlled deprotection under acidic conditions offer precise reactivity control. This makes it valuable for constructing complex molecular architectures, particularly in pharmaceuticals and biomaterials research.
Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]- structure
2307778-46-5 structure
商品名:Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]-
CAS番号:2307778-46-5
MF:C19H37NO4
メガワット:343.501386404037
CID:5307202

Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]- 化学的及び物理的性質

名前と識別子

    • Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • N-Boc-14-amino-tetradecanoic acid
    • インチ: 1S/C19H37NO4/c1-19(2,3)24-18(23)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)
    • InChIKey: IYLLAHARNVYCTM-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)CCCCCCCCCCCCCNC(OC(C)(C)C)=O

Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1319697-200mg
14-(Boc-amino)-myristic acid
2307778-46-5 95%
200mg
$1280 2025-02-27
abcr
AB572258-100mg
14-(Boc-amino)-myristic acid; .
2307778-46-5
100mg
€427.50 2024-04-18
abcr
AB572258-250mg
14-(Boc-amino)-myristic acid; .
2307778-46-5
250mg
€900.00 2024-04-18
eNovation Chemicals LLC
Y1319697-200mg
14-(Boc-amino)-myristic acid
2307778-46-5 95%
200mg
$1280 2024-07-28
eNovation Chemicals LLC
Y1319697-200mg
14-(Boc-amino)-myristic acid
2307778-46-5 95%
200mg
$1280 2025-02-21

Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]- 関連文献

Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]-に関する追加情報

Tetradecanoic Acid, 14-[[(1,1-Dimethylethoxy)Carbonyl]Amino] - CAS No. 2307778-46-5

The compound Tetradecanoic Acid, 14-[[(1,1-Dimethylethoxy)Carbonyl]Amino], with the CAS registry number 2307778-46-5, is a specialized organic molecule that has garnered attention in various scientific and industrial applications. This compound belongs to the class of amino acids, specifically a modified form of tetradecanoic acid with a substituted carbamate group. Its structure features a 14-carbon chain with an amino group at the 14th position, which is further modified by a (1,1-dimethylethoxy)carbonyl moiety. This unique structure imparts specific chemical and biological properties that make it valuable in research and development.

Recent studies have highlighted the potential of Tetradecanoic Acid, 14-[[(1,1-Dimethylethoxy)Carbonyl]Amino] in the field of drug delivery systems. The carbamate group at the amino terminus enhances the compound's solubility and stability, making it an ideal candidate for encapsulating hydrophobic drugs. Researchers have demonstrated that this compound can form stable nanoparticles when combined with biocompatible polymers, offering a promising avenue for targeted drug delivery.

In addition to its role in drug delivery, this compound has shown promise in materials science. The long carbon chain and functional groups present in Tetradecanoic Acid, 14-[[(1,1-Dimethylethoxy)Carbonyl]Amino] enable it to act as a versatile building block for synthesizing advanced materials. For instance, recent experiments have utilized this compound to create self-assembling monolayers on surfaces, which exhibit unique optical and electronic properties. These findings suggest potential applications in nanotechnology and sensor development.

The synthesis of Tetradecanoic Acid, 14-[[(1,1-Dimethylethoxy)Carbonyl]Amino] involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the selective functionalization of tetradecanoic acid with a carbamate group at the amino terminus. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for both laboratory and industrial applications.

From a biological standpoint, this compound has been studied for its interactions with cellular membranes. The combination of a long hydrocarbon chain and polar functional groups allows it to partition into lipid bilayers while retaining some degree of solubility in aqueous environments. This property has led to its use as a model compound in studies investigating membrane permeability and drug uptake mechanisms.

Moreover, recent advancements in computational chemistry have enabled detailed molecular modeling of Tetradecanoic Acid, 14-[[(1,1-Dimethylethoxy)Carbonyl]Amino]. These models provide insights into its conformational flexibility and interaction patterns with other molecules. Such computational studies are instrumental in predicting the compound's behavior in complex biological systems and optimizing its performance in various applications.

In summary, Tetradecanoic Acid, 14-[[(1,1-Dimethylethoxy)Carbonyl]Amino] (CAS No. 2307778-46-5) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure enables it to serve as a valuable tool in drug delivery systems, materials science, and membrane studies. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:2307778-46-5)Tetradecanoic acid, 14-[[(1,1-dimethylethoxy)carbonyl]amino]-
A948918
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):238.0/452.0/1218.0